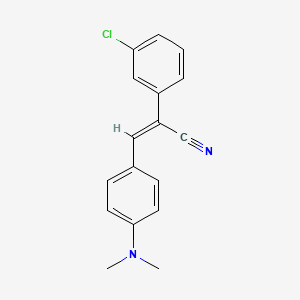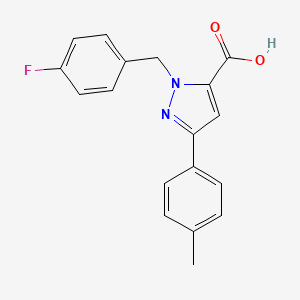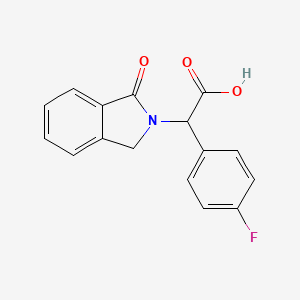![molecular formula C26H24N2O4S B12047558 3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)
3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-(4-エトキシフェニル)-2-{[2-(4-エトキシフェニル)-2-オキソエチル]スルファニル}-4(3H)-キナゾリン-4-オン」は、キナゾリン-4-オンファミリーに属する合成有機化合物です。 キナゾリン-4-オンは、その多様な生物活性で知られており、その潜在的な治療用途について研究されています。
2. 製法
合成経路と反応条件
「3-(4-エトキシフェニル)-2-{[2-(4-エトキシフェニル)-2-オキソエチル]スルファニル}-4(3H)-キナゾリン-4-オン」の合成は、通常、複数段階の有機反応を伴います。 一般的な合成経路には以下が含まれる場合があります。
キナゾリン-4-オンコアの形成: これは、アントラニル酸誘導体を適切な試薬で環化することにより達成できます。
エトキシフェニル基の導入: このステップには、求電子置換反応が含まれる場合があります。
スルファニル基の付加: これは、求核置換反応によって行うことができます。
工業生産方法
工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化することになるでしょう。 これには、触媒の使用、反応条件(温度、圧力)の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the ethoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を受け、スルホキシドまたはスルホンになる可能性があります。
還元: 還元反応は、カルボニル基を標的にし、アルコールに変換する可能性があります。
置換: 芳香環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲン化剤、ニトロ化剤、またはアルキル化剤。
主な生成物
酸化: スルホキシド、スルホン。
還元: アルコール誘導体。
置換: ハロゲン化、ニトロ化、またはアルキル化された誘導体。
4. 科学研究への応用
化学
この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのユニークな構造により、さまざまな化学修飾が可能になり、合成有機化学において貴重なものとなっています。
生物学
キナゾリン-4-オン誘導体は、抗炎症、抗菌、抗がん特性など、その生物学的活性について研究されています。 この化合物は、同様の活性について調査されるかもしれません。
医学
潜在的な治療用途には、特定の疾患を標的とする新薬の開発が含まれる可能性があります。 この化合物の構造は、酵素や受容体などの生物学的標的に相互作用する可能性を示唆しています。
産業
産業部門では、この化合物は、新しい材料の開発や、他の貴重な化学物質の合成における中間体として使用できる可能性があります。
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Quinazolinone derivatives are often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Potential therapeutic applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
作用機序は、研究されている特定の生物活性に依存します。 一般的に、キナゾリン-4-オン誘導体は、酵素、受容体、またはDNAなどの分子標的に相互作用することで作用を発揮します。 これらの相互作用は、生物学的経路を調節し、治療効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
4(3H)-キナゾリン-4-オン: 多様な生物活性で知られている親化合物。
2-フェニル-4(3H)-キナゾリン-4-オン: フェニル基を持つ誘導体であり、その抗がん特性について研究されています。
3-(4-メトキシフェニル)-2-{[2-(4-メトキシフェニル)-2-オキソエチル]スルファニル}-4(3H)-キナゾリン-4-オン: エトキシ基の代わりにメトキシ基を持つ同様の化合物。
独自性
「3-(4-エトキシフェニル)-2-{[2-(4-エトキシフェニル)-2-オキソエチル]スルファニル}-4(3H)-キナゾリン-4-オン」は、エトキシ基とスルファニル結合の存在により、他のキナゾリン-4-オン誘導体と比較して、独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
4(3H)-quinazolinone: The parent compound, known for its diverse biological activities.
2-phenyl-4(3H)-quinazolinone: A derivative with a phenyl group, studied for its anticancer properties.
3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone: A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
“3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone” is unique due to the presence of ethoxy groups and the sulfanyl linkage, which may impart distinct chemical and biological properties compared to other quinazolinone derivatives.
特性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C26H24N2O4S/c1-3-31-20-13-9-18(10-14-20)24(29)17-33-26-27-23-8-6-5-7-22(23)25(30)28(26)19-11-15-21(16-12-19)32-4-2/h5-16H,3-4,17H2,1-2H3 |
InChIキー |
RGTZZEXGCCKTQP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)






![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)
![4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047563.png)


